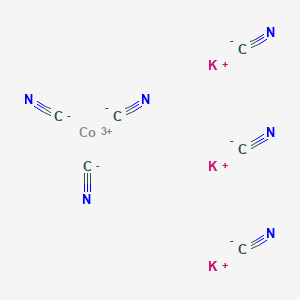
Kaliumhexacyanocobaltat(III)
Übersicht
Beschreibung
Cobaltate(3-), hexacyano-, tripotassium, commonly known as cobalt hexacyanide or potassium cobaltinitrite, is an inorganic compound composed of cobalt, cyanide, and potassium ions. It is a blue-violet, water-soluble salt used in a variety of scientific and industrial applications. It has long been used as a reagent for the synthesis of organic and inorganic compounds, and has recently been studied for its potential applications in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Präzisionskryoskopie
Kaliumhexacyanocobaltat(III): wird in der Präzisionskryoskopie verwendet, um die Gefrierpunktserniedrigungen von Lösungen zu bestimmen. Diese Anwendung ist in der physikalischen Chemie von entscheidender Bedeutung, um kolligative Eigenschaften zu verstehen, die für die Untersuchung des Lösungsmittels und molekularer Wechselwirkungen unerlässlich sind .
Bestimmung elastischer Konstanten
Der elastische Konstantentensor der Verbindung kann aus gemessenen Ultraschallgeschwindigkeiten bestimmt werden. Dies ist in der Materialwissenschaft von Bedeutung, um die mechanischen Eigenschaften von Kristallen zu verstehen, die ihre Stabilität und Reaktion auf äußere Kräfte beeinflussen können .
Elektronenspinresonanz (ESR)-Studien
Kaliumhexacyanocobaltat(III): ist in ESR-Studien wertvoll, insbesondere nach Röntgenbestrahlung von Einkristallen. Dies hilft bei der Identifizierung paramagnetischer Spezies und dem Verständnis der magnetischen Eigenschaften von Materialien, was in der Festkörperphysik und der Materialcharakterisierung wichtig ist .
Katalysator in der organischen Synthese
Es dient als Komplexierungsmittel zur Synthese von Doppelmetallcyanid-Katalysatoren. Dies ist besonders nützlich bei der chemoselektiven reduktiven Aminierung von Carbonylverbindungen mit aromatischen Aminen, was zur Synthese von substituierten Aminen führt .
Polymerisationsprozesse
Tripotassiumhexacyanocobaltat(III): wird bei der Ringöffnungspolymerisation von Propylenoxid zur Synthese von Polyolen verwendet. Diese Anwendung ist in der Polymerchemie von entscheidender Bedeutung für die Herstellung von Materialien mit verschiedenen industriellen Anwendungen, darunter Schäume und Klebstoffe .
Carbonatsynthese
Die Verbindung ist an der Kupplungsreaktion von CO2 mit wasserhaltigen Epoxiden zur Synthese von cyclischen Carbonaten beteiligt. Diese cyclischen Carbonate finden Anwendung bei der Herstellung von Polycarbonaten und als Elektrolytlösungsmittel in Lithium-Ionen-Batterien .
Entwicklung von Gassensoren
Kaliumhexacyanocobaltat(III): wird bei der Bildung von Xerogelen über Cyanogelen angewendet, die eine mögliche Verwendung in Festkörpergassensoren haben. Dies ist ein aufstrebendes Feld in der Sensortechnologie, in dem Materialien entwickelt werden, um das Vorhandensein verschiedener Gase zu erkennen und zu messen .
Reagenz in der analytischen Chemie
Als Reagenz wird es aufgrund seiner komplexierenden Eigenschaften für verschiedene analytische Zwecke verwendet. Dazu gehören Anwendungen in kolorimetrischen Assays, bei denen es Komplexe mit bestimmten Ionen bilden kann, wodurch sich die Farbe der Lösung ändert, um das Vorhandensein des Ions anzuzeigen .
Safety and Hazards
Potassium hexacyanocobaltate(III) is classified as a Carcinogenicity Category 1B substance, which means it may cause cancer . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . In case of exposure, immediate medical attention is required .
Wirkmechanismus
Target of Action
Like other metal cyanides, it may interact with various enzymes and proteins within the cell, potentially altering their function .
Mode of Action
It’s possible that the compound could interact with its targets through the formation of coordinate covalent bonds, given the presence of the cyanide groups and the cobalt ion .
Biochemical Pathways
Metal cyanides like potassium cobalticyanide could potentially interfere with cellular respiration by binding to cytochrome c oxidase, a key enzyme in the electron transport chain .
Pharmacokinetics
As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Given its potential interaction with cellular respiration, it could potentially lead to cellular hypoxia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of potassium cobalticyanide .
Eigenschaften
IUPAC Name |
tripotassium;cobalt(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
332.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13963-58-1 | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexacyanocobaltate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HEXACYANOCOBALTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What structural changes occur in Tripotassium hexacyanocobaltate(III) under pressure, and how were they observed?
A: Recent research utilized Raman scattering to investigate the structural changes in Tripotassium hexacyanocobaltate(III) under high pressure []. While the specific structural changes observed were not detailed in the provided abstract, Raman scattering is a powerful technique for observing changes in molecular vibrations. These vibrational changes can be directly correlated to alterations in bond lengths, angles, and overall symmetry within the compound under pressure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)